CID 23689113
Description
CID 23689113 is a chemical compound registered in the PubChem database. While its structural and functional details are absent in the provided evidence, its comparison with analogs would typically involve:
- IUPAC name and molecular formula.
- Structural features (e.g., functional groups, stereochemistry).
- Biological or industrial applications (e.g., pharmaceutical, agrochemical).
- Synthesis pathways (e.g., reaction conditions, catalysts).
Example template for introduction (requires validation from external sources):
"this compound is a [compound class] characterized by [key structural motifs]. Its synthesis involves [method], as reported in [citation]."
Properties
Molecular Formula |
C21H27N2NaO7S |
|---|---|
Molecular Weight |
474.5 g/mol |
InChI |
InChI=1S/C21H28N2O7S.Na/c1-12-14(16(24)22-9-5-13(6-10-22)19(26)27)23-17(25)15(30-2)18(23)31(28,29)21(12)11-20(21)7-3-4-8-20;/h13,15,18H,3-11H2,1-2H3,(H,26,27);/q;+1/p-1/t15-,18?,21?;/m0./s1 |
InChI Key |
MESZAEGNEJCYQY-QLUJRRMDSA-M |
Isomeric SMILES |
CC1=C(N2C([C@H](C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)OC)S(=O)(=O)C13CC34CCCC4)C(=O)N5CCC(CC5)C(=O)[O-].[Na+] |
Synonyms |
SYN 1396 SYN-1396 |
Origin of Product |
United States |
Preparation Methods
The synthesis of CID 23689113 involves multiple steps starting from 6-azopenicillanate. The process includes:
Treatment with boron trifluoroetherate: in a mixture of methanol and methylene chloride to obtain 6alpha-methoxy penicillanate.
Oxidation with peracetic acid: to form the corresponding 1beta-oxide.
Ring opening: of the oxide by heating with 2-mercaptohenzothiazole in toluene.
Cyclization with bromine: in methylene chloride to produce 2beta-bromomethyl penicillanate.
Rearrangement with pyridine: in dimethyl sulfoxide to yield the cephem intermediate.
Oxidation with peracetic acid: to obtain the sulfone derivative.
Introduction of a double bond: at the C-2 position by heating with dimethylamine hydrochloride in a mixture of tert-butyl alcohol, methylene chloride, and formaldehyde.
Reaction with diazo cyclopentane: generated in situ by treatment of cyclopentyl hydrazono with silver (I) oxide.
Removal of the trichloroethyl group: by treatment with zinc and glacial acetic acid.
Formation of the acid chloride: by reaction with oxalyl chloride in methylene chloride.
Condensation with 4-(1-butoxycarbonylmethyl)piperazine: to afford the product.
Deprotection of the tert-butyl group: with formic acid to give the free acid.
Conversion into the sodium salt: by treatment with sodium carbonate in water.
Chemical Reactions Analysis
CID 23689113 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using peracetic acid to form sulfone derivatives.
Cycloaddition: The compound participates in cycloaddition reactions with diazo cyclopentane.
Deprotection: The tert-butyl ester group can be deprotected using formic acid.
Scientific Research Applications
CID 23689113 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of cephem sulfones.
Biology: The compound is studied for its inhibitory effects on human neutrophil elastase, which is involved in various inflammatory processes.
Medicine: this compound shows potential in treating respiratory diseases such as cystic fibrosis and emphysema by inhibiting elastase activity.
Mechanism of Action
CID 23689113 exerts its effects by inhibiting human neutrophil elastase, an enzyme involved in the breakdown of elastin and other proteins in the extracellular matrix. The inhibition of this enzyme helps reduce inflammation and tissue damage in conditions such as cystic fibrosis and emphysema. The molecular targets and pathways involved include the binding of this compound to the active site of elastase, preventing its enzymatic activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis would require data on structurally or functionally related compounds. Below is a hypothetical framework based on general practices in medicinal chemistry :
Table 1: Key Properties of CID 23689113 and Analogs
| Property | This compound | Compound A (CID X) | Compound B (CID Y) |
|---|---|---|---|
| Molecular Weight | [Value] | [Value] | [Value] |
| LogP | [Value] | [Value] | [Value] |
| Biological Activity | [IC50/EC50] | [IC50/EC50] | [IC50/EC50] |
| Synthetic Yield | [%] | [%] | [%] |
| Thermal Stability | [°C] | [°C] | [°C] |
Key Findings from Hypothetical Studies
Structural Superiority : this compound exhibits [property] due to [structural feature], outperforming Compound A in [metric] by [%] .
Pharmacokinetic Profile : Unlike Compound B, this compound demonstrates improved bioavailability, as shown in [study model] .
Synthetic Complexity: The synthesis of this compound requires [steps], whereas Compound A can be synthesized in [fewer steps], as noted in [reference].
Notes for Authors
Q & A
How to formulate a focused research question for studying CID 23689113?
A well-structured research question should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to ensure specificity and complexity . For example:
- Feasibility : Align with available resources (e.g., instrumentation for synthesizing this compound).
- Novelty : Address gaps in existing literature (e.g., unexplored catalytic properties).
- Complexity : Avoid yes/no answers; instead, focus on mechanistic insights (e.g., "How does pH influence this compound’s stability in aqueous solutions?"). Test the question for clarity and measurability using iterative peer feedback .
Q. What are the key components of an effective literature review for this compound research?
A rigorous literature review should:
- Systematically identify gaps by analyzing primary sources (e.g., peer-reviewed journals) and secondary sources (e.g., reviews) .
- Critically evaluate methodologies from prior studies (e.g., synthesis routes, analytical techniques) to avoid replication errors .
- Use databases like Google Scholar with advanced search filters (e.g., citation tracking) to prioritize high-impact studies . Example search terms: "this compound AND spectroscopic characterization" or "this compound AND thermodynamic properties."
Q. How to design a reproducible experimental protocol for this compound?
- Detail procedural steps : Include exact quantities, reaction conditions (temperature, solvent), and equipment specifications (e.g., NMR parameters) .
- Validate reproducibility : Use internal controls (e.g., replicate experiments) and reference standards .
- Supplemental materials : Provide raw data, spectra, and computational codes in supporting files for transparency . Example table for protocol documentation:
| Parameter | Specification | Reference Standard |
|---|---|---|
| Synthesis temperature | 25°C ± 0.5°C | ASTM E2877 |
| Purity analysis | HPLC (C18 column, 1.0 mL/min flow rate) | USP monograph for analogs |
Advanced Research Questions
Q. How to analyze contradictory data in studies involving this compound?
Contradictions often arise from methodological variability (e.g., differing solvent systems). Strategies include:
- Cross-validation : Replicate experiments under identical conditions .
- Meta-analysis : Statistically compare datasets using tools like ANOVA or Bayesian inference to identify outliers .
- Contextualize findings : Evaluate environmental factors (e.g., humidity during synthesis) that may influence results . For instance, conflicting solubility data could be resolved by standardizing solvent purity levels .
Q. What strategies optimize experimental parameters for this compound under varying conditions?
Use factorial design to test multiple variables simultaneously:
Q. How to integrate interdisciplinary approaches in this compound research?
Combine techniques from chemistry, computational modeling, and materials science:
- Computational : Use DFT calculations to predict this compound’s electronic properties .
- Experimental : Pair spectroscopic analysis (e.g., FTIR) with machine learning for pattern recognition .
- Collaborative frameworks : Define roles (e.g., synthetic chemist vs. data analyst) and milestones early in the research plan .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
